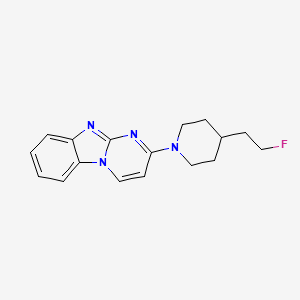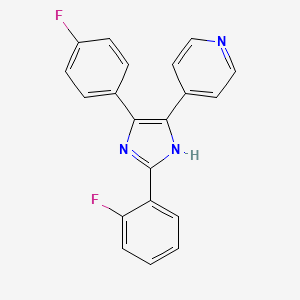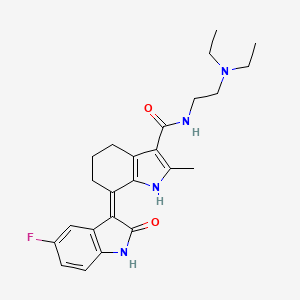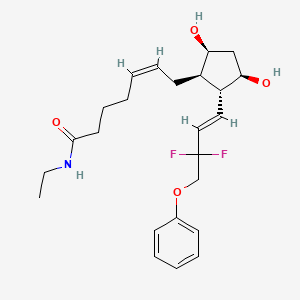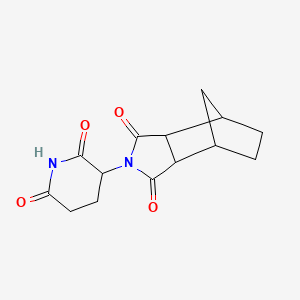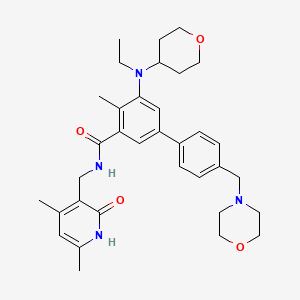
Tazemetostat
Übersicht
Beschreibung
Tazemetostat is a small molecule inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase. This compound is primarily used in the treatment of certain types of cancer, including metastatic or locally advanced epithelioid sarcoma and relapsed or refractory follicular lymphoma. This compound was first named in literature as EPZ-6438 and was granted FDA approval on January 23, 2020 .
Wissenschaftliche Forschungsanwendungen
Tazemetostat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Rolle von EZH2 bei der epigenetischen Regulation und Genexpression zu untersuchen.
Biologie: this compound wird in der Forschung eingesetzt, um die Mechanismen der Krebsentstehung und die Rolle der Histonmethylierung in zellulären Prozessen zu verstehen.
Medizin: Klinisch wird this compound zur Behandlung von Patienten mit bestimmten Krebsarten eingesetzt und bietet einen gezielten therapeutischen Ansatz.
Industrie: Die Verbindung wird hinsichtlich ihres Potenzials für die Entwicklung neuer Krebstherapien und als Leitverbindung für die Gestaltung neuartiger Inhibitoren untersucht
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Aktivität von EZH2 hemmt, einer Histon-Methyltransferase, die die Trimethylierung von Lysin 27 am Histon H3 (H3K27me3) katalysiert. Dieses Methylierungsmerkmal ist mit der transkriptionellen Repression verbunden. Durch die Hemmung von EZH2 reduziert this compound die H3K27me3-Spiegel, was zur Reaktivierung von Tumorsuppressorgenen und zur Hemmung der Proliferation von Krebszellen führt. Zu den beteiligten molekularen Zielen und Signalwegen gehören der Polycomb-repressionskomplex 2 (PRC2) und verschiedene nachgeschaltete Signalwege, die das Zellwachstum und die Zelldifferenzierung regulieren .
Wirkmechanismus
Target of Action
Tazemetostat is a potent selective inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), an epigenetic regulator that plays a crucial role in gene expression and cell differentiation .
Mode of Action
This compound works by competing with the S-adenosylmethionine (SAM) cofactor to inhibit the activity of EZH2 . This results in the reduction of trimethylated lysine 27 of histone 3 (H3K27me3), a marker of gene repression . By inhibiting EZH2, this compound prevents hyper-trimethylation of histones and inhibits cancer cell de-differentiation .
Biochemical Pathways
The inhibition of EZH2 by this compound affects the biochemical pathways involved in gene expression and cell differentiation . EZH2 is responsible for the methylation of lysine 27 on histone H3 (H3K27me3), leading to transcriptional repression . By reducing the levels of H3K27me3, this compound alters the epigenetic landscape of the cell, affecting the expression of genes involved in cell proliferation and survival .
Pharmacokinetics
This compound is orally bioavailable and characterized by rapid absorption and dose-proportional exposure . It is metabolized by CYP3A in the liver to three major inactive metabolites (M1, M3, and M5), has a short half-life, and is mainly excreted in feces .
Result of Action
The molecular effect of this compound’s action is the reduction of H3K27me3 levels, leading to changes in gene expression . On a cellular level, this results in the inhibition of cancer cell de-differentiation and proliferation . This compound has shown to induce objective responses in patients with either EZH2 wild-type or mutant B-cell lymphoma, including both GCB and non-GCB sub-types of Diffuse Large B-cell Lymphomas (DLBCL) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, drug-drug interactions have been observed with moderate CYP3A inhibitors such as fluconazole, leading the FDA to recommend a 50% dose reduction . Furthermore, the bioavailability and distribution of this compound can be affected by factors such as food intake and the use of gastric acid reducing agents .
Safety and Hazards
Tazemetostat is associated with a moderate rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice . It can cause fetal harm if administered to a pregnant woman . It is also associated with an increased risk for development of secondary malignancies, including myelodysplastic syndrome, acute myeloid leukemia, and T-cell lymphoblastic lymphoma .
Zukünftige Richtungen
Future studies should examine the concomitant use of tazemetostat with agents commonly used in the treatment of patients with follicular lymphoma . There is also interest in the role of EZH2 as an oncogenic driver for follicular lymphoma, and the potential for this compound to be used in earlier lines of treatment or in combination with other active agents .
Biochemische Analyse
Biochemical Properties
Tazemetostat competes with S-adenosylmethionine (SAM) cofactor to inhibit EZH2, reducing the levels of trimethylated lysine 27 of histone 3 (H3K27me3), considered as a pharmacodynamic marker . It is weakly basic and slightly soluble in water .
Cellular Effects
This compound has shown antitumor activity in several hematological cancers and solid tumors . It prevents hyper-trimethylation of histones and inhibits cancer cell de-differentiation . It also influences cell function by altering the metabolic profiles of tumor cells .
Molecular Mechanism
This compound inhibits EZH2 competitively with the SAM cofactor . It reduces the levels of H3K27me3, leading to transcriptional repression . This inhibition of EZH2 activity underlies several cancers .
Temporal Effects in Laboratory Settings
This compound is characterized by rapid absorption and dose-proportional exposure . It is metabolized by CYP3A in the liver to 3 major inactive metabolites (M1, M3, and M5), has a short half-life, and is mainly excreted in feces .
Dosage Effects in Animal Models
Phase 1b evaluated this compound at 3 dose levels (400, 600, and 800 mg orally twice daily) in 28-day cycles with standard-dose R2 . Protocol-mandated dose modifications included simultaneous dose interruption and/or reduction of this compound and lenalidomide for grade 3 neutropenia and thrombocytopenia .
Metabolic Pathways
This compound is involved in the metabolic pathway of EZH2, a histone methyltransferase . It is metabolized by CYP3A in the liver to 3 major inactive metabolites .
Transport and Distribution
This compound is orally bioavailable and highly distributes in tissues, but with limited access to the central nervous system . It is metabolized by CYP3A in the liver to 3 major inactive metabolites .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tazemetostat erfolgt in mehreren Schritten, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Pyridinrings, die Einführung der Morpholin-Einheit und die abschließenden Kupplungsreaktionen zur Bildung der Benzamid-Struktur. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Produktion von this compound unter Verwendung optimierter Synthesewege im großen Maßstab durchgeführt, um Kosteneffizienz und Effizienz zu gewährleisten. Der Prozess umfasst großvolumige Reaktoren, präzise Steuerung der Reaktionsparameter und strenge Reinigungsschritte, um pharmazeutisches this compound zu erhalten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um die behördlichen Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tazemetostat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um die entsprechenden N-Oxid-Derivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Substitution: Halogenierungsmittel oder Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen N-Oxid-Derivate, reduzierte Formen von this compound und verschiedene substituierte Derivate, die hinsichtlich ihrer biologischen Aktivitäten weiter untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
Tazemetostat ist unter den EZH2-Inhibitoren aufgrund seiner hohen Selektivität und Potenz einzigartig. Zu ähnlichen Verbindungen gehören:
GSK126: Ein weiterer EZH2-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.
EPZ-6438: Die ursprüngliche Bezeichnung für this compound, die seine Entwicklungsgeschichte hervorhebt.
CPI-1205:
Im Vergleich zu diesen Verbindungen hat this compound ein günstiges Sicherheitsprofil und eine signifikante klinische Wirksamkeit gezeigt, was es zu einer wertvollen Ergänzung des Arsenals an Krebstherapeutika macht .
Eigenschaften
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSAUGJQHDYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025831 | |
| Record name | Tazemetostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
EZH2 is a methyltransferase subunit of the polycomb repressive complex 2 (PRC2) which catalyzes multiple methylations of lysine 27 on histone H3 (H3K27). Trimethylation of this lysine inhibits the transcription of genes associated with cell cycle arrest. PRC2 is antagonized by the switch/sucrose non-fermentable (SWI/SNF) multiprotein complex. Abnormal activation of EZH2 or loss of function mutations in SWI/SNF lead to hyper-trimethylation of H3K27. Hyper-trimethylation of H3K27 leads to cancer cell de-differentiation, a gain of cancer stem cell-like properties. De-differentiation can allow for cancer cell proliferation. Tazemetostat inhibits EZH2, preventing hyper-trimethylation of H3K27 and an uncontrollable cell cycle. | |
| Record name | Tazemetostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1403254-99-8 | |
| Record name | Tazemetostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403254-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tazemetostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403254998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazemetostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tazemetostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAZEMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40W93WPE1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

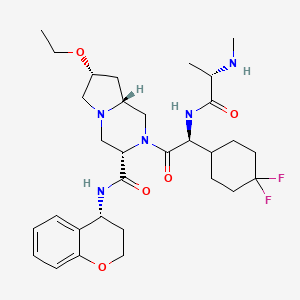
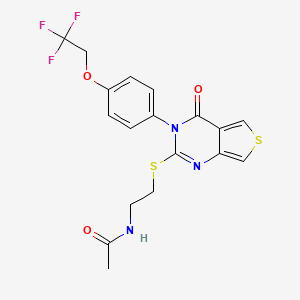
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)

